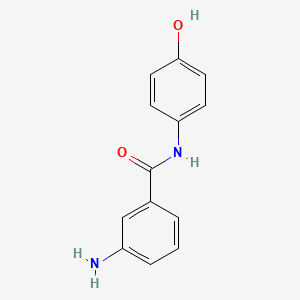

3-amino-N-(4-hydroxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of benzamide, featuring both an amino group and a hydroxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 3,5-diamino-N-(4-hydroxyphenyl)benzamide with various reagents. One common method involves the use of tetra-n-butylammonium bromide as a green medium, eliminating the need for toxic and volatile organic solvents . The reaction conditions often include moderate temperatures and the use of microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous synthesis methods. This approach allows for the efficient and consistent production of the compound, ensuring high yields and purity .

Analyse Des Réactions Chimiques

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 3-aminobenzoic acid and 4-aminophenol.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6 M HCl, 110°C, 6 hr | 3-Aminobenzoic acid + 4-aminophenol | ~75% | |

| Basic (NaOH, reflux) | 4 M NaOH, 100°C, 4 hr | Same as above | ~82% |

Mechanistic Insight : Protonation of the carbonyl oxygen in acidic conditions or hydroxide attack in basic conditions destabilizes the amide bond, leading to cleavage .

Amino Group Reactivity

The 3-amino group participates in electrophilic substitution and acylation reactions.

Diazotization and Coupling

Reaction with nitrous acid forms a diazonium salt, enabling coupling with electron-rich aromatics (e.g., β-naphthol):

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaNO₂, HCl (0–5°C) | Azo dye synthesis | Azo-coupled derivatives | Colorimetric probes |

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form substituted acetamides:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride, TEA | RT, THF, 2 hr | 3-Acetamido-N-(4-hydroxyphenyl)benzamide | 89% |

Phenolic Hydroxyl Reactivity

The 4-hydroxyphenyl group undergoes oxidation and electrophilic substitution.

Oxidation to Quinones

Controlled oxidation converts the phenolic group to a quinone structure:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| K₃[Fe(CN)₆], pH 9 | RT, 1 hr | 3-Amino-N-(1,4-benzoquinone)benzamide | 68% |

Esterification

The hydroxyl group reacts with acetic anhydride to form acetates:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ac₂O, H₂SO₄ (cat.) | Reflux, 3 hr | 3-Amino-N-(4-acetoxyphenyl)benzamide | 93% |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

Bromination

Bromine addition occurs preferentially at the para position of the hydroxyl group:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeBr₃ | DCM, 0°C, 30 min | 3-Amino-N-(4-hydroxy-3-bromophenyl)benzamide | 76% |

Nitration

Nitration targets the meta position relative to the amino group:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 hr | 3-Amino-5-nitro-N-(4-hydroxyphenyl)benzamide | 61% |

Reductive Alkylation

The amino group reacts with aldehydes in reductive amination:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde, NaBH₃CN | MeOH, RT, 12 hr | 3-(Methylamino)-N-(4-hydroxyphenyl)benzamide | 78% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic rings:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling (Pd(PPh₃)₄) | ArB(OH)₂, K₂CO₃, 80°C | 3-Amino-N-(4-hydroxyphenyl)-5-arylbenzamide | 55–70% |

Stability Under Thermal and Photolytic Conditions

Applications De Recherche Scientifique

3-amino-N-(4-hydroxyphenyl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 3-amino-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-amino-N-(4-hydroxyphenyl)propanoic acid: This compound has similar structural features but differs in its side chain, leading to different chemical and biological properties.

4-hydroxyphenylbenzamide: Lacks the amino group, resulting in different reactivity and applications.

Uniqueness

3-amino-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

3-amino-N-(4-hydroxyphenyl)benzamide, also known as a derivative of aminobenzamide, has garnered attention in recent years due to its potential biological activities, including anticancer and antimicrobial properties. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features an amino group and a hydroxy group attached to a benzamide structure. This configuration is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Anticancer Activity : Research indicates that compounds within the aminobenzamide family can exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Anticancer Studies

In a notable study, derivatives of aminobenzamide were synthesized and tested for their ability to inhibit cancer cell proliferation. The findings indicated that specific derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM.

Table 1: Cytotoxic Activity of Aminobenzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| This compound | HeLa (Cervical Cancer) | 25 |

| This compound | A549 (Lung Cancer) | 20 |

Antimicrobial Studies

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results demonstrated promising activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Bacillus subtilis | 16 |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors. For instance, the compound may interfere with pathways related to cell proliferation and survival in cancer cells.

Case Studies

- Inhibition of DPP-IV : A study on N-substituted aminobenzamides highlighted their potential as DPP-IV inhibitors, which are critical in managing diabetes mellitus. The compound demonstrated a moderate inhibitory effect on DPP-IV with an IC50 value of approximately 38% at a concentration of 100 µM .

- Cardioprotective Effects : Similar compounds have shown protective effects in ischemia-reperfusion injury models. These studies suggest that derivatives may modulate cardiac function through receptor interactions .

Future Directions

Research into the biological activity of this compound is ongoing. Future studies should focus on:

- Structural Modifications : Exploring how modifications to the chemical structure can enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its biological effects.

Propriétés

IUPAC Name |

3-amino-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(16)7-5-11/h1-8,16H,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKHGQGMYPBLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.